

2-Methoxyquinoline-4-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

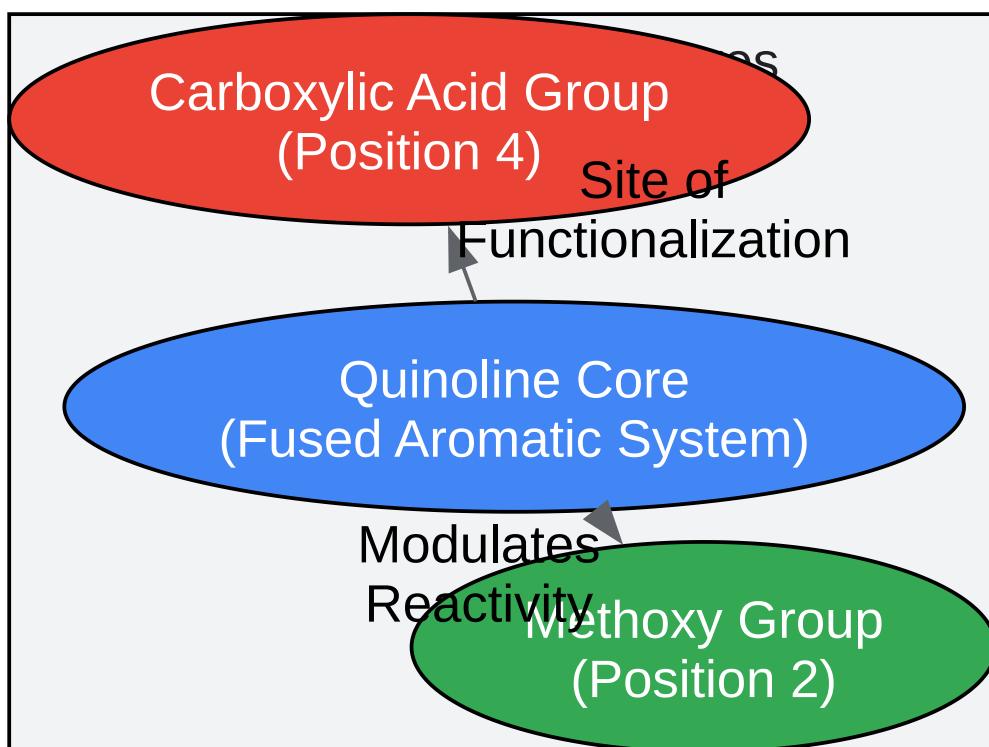
Cat. No.: B158296

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxyquinoline-4-carboxylic Acid**: Structure, Synthesis, and Applications

Abstract

2-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound, serves as a fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its quinoline core, functionalized with both a methoxy and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of its chemical structure, physicochemical properties, and spectroscopic profile. We delve into the foundational and modern synthetic methodologies for its preparation, with a focus on the Doeblin reaction. Furthermore, this guide elucidates its critical role in drug discovery, particularly in the development of anticancer and antimicrobial agents, and provides detailed, field-proven protocols for its synthesis and biological evaluation.


Physicochemical Properties and Structural Elucidation

2-Methoxyquinoline-4-carboxylic acid is a solid organic compound whose structure is foundational to its chemical reactivity and biological activity. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy

group ($-\text{OCH}_3$) is attached at the 2-position, and a carboxylic acid group ($-\text{COOH}$) is at the 4-position.

Core Chemical Structure and Key Identifiers

The arrangement of these functional groups on the rigid quinoline scaffold dictates the molecule's electronic properties and its potential as a precursor in pharmaceutical synthesis.

[Click to download full resolution via product page](#)

Caption: Key functional components of the **2-Methoxyquinoline-4-carboxylic acid** structure.

Chemical Properties Summary

The following table summarizes the key identifiers and physicochemical properties of the compound.

Property	Value	Reference(s)
IUPAC Name	2-Methoxyquinoline-4-carboxylic acid	[1]
Synonyms	2-methoxycinchoninic acid	[1]
CAS Number	10222-62-5	[1] [2]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2]
Molecular Weight	203.19 g/mol	[2]
Appearance	Solid	
SMILES String	COc1cc(C(O)=O)c2ccccc2n1	
InChI Key	ZMHKFJMROFPASK-UHFFFAOYSA-N	

Spectroscopic Profile: A Predictive Analysis

While specific analytical data is proprietary to manufacturers, a predictive spectroscopic profile can be constructed based on the molecule's functional groups. This analysis is crucial for researchers to confirm product identity and purity.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a very broad O-H stretching band from the carboxylic acid group, typically in the 3500-2500 cm⁻¹ region.[\[3\]](#) A sharp, strong C=O stretching peak should appear around 1700 cm⁻¹.[\[3\]](#) Aromatic C-H and C=C stretching bands, as well as C-O stretching from the methoxy and acid groups, will also be present.
- **¹H NMR Spectroscopy:** The proton NMR spectrum would feature a characteristic broad singlet for the carboxylic acid proton, significantly downfield in the 10-12 ppm range.[\[3\]](#) The protons on the quinoline ring system would appear in the aromatic region (approx. 7.0-8.5 ppm). A distinct singlet, integrating to three protons, would be observed for the methoxy group, typically around 3.8-4.0 ppm.
- **¹³C NMR Spectroscopy:** The carboxyl carbon is expected to be the most downfield signal, appearing between 160-185 ppm.[\[3\]](#) The aromatic carbons of the quinoline ring will resonate

in the 110-150 ppm range. The methoxy carbon will produce a signal around 50-60 ppm.

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 203. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and a carbonyl group (-CO, 28 amu).^[3]

Synthesis Methodologies

The synthesis of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research for over a century.^[4] Classical methods such as the Doebner and Pfitzinger reactions provide the foundational routes, while modern adaptations focus on improving efficiency and sustainability.

Foundational Synthetic Routes

- Doebner Reaction: This is a three-component reaction involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid.^{[5][6]} It is one of the most common and versatile methods for preparing quinoline-4-carboxylic acids. The causality behind this reaction involves an initial condensation to form an imine, followed by a Michael addition with the enolate of pyruvic acid and subsequent cyclization and aromatization.
- Pfitzinger Reaction: This reaction utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. This pathway is particularly useful when specific substitution patterns are desired on the resulting quinoline ring.

A Modern Synthetic Workflow: The Doebner Reaction

Modern synthetic chemistry emphasizes efficiency, yield, and environmental consideration ("green chemistry"). The following protocol describes a generalized, optimized Doebner reaction. The choice of catalyst is critical; Lewis acids like Ytterbium(III) perfluorooctanoate [$\text{Yb}(\text{PFO})_3$] have been shown to effectively catalyze the reaction in aqueous media, enhancing its green profile.^[4]

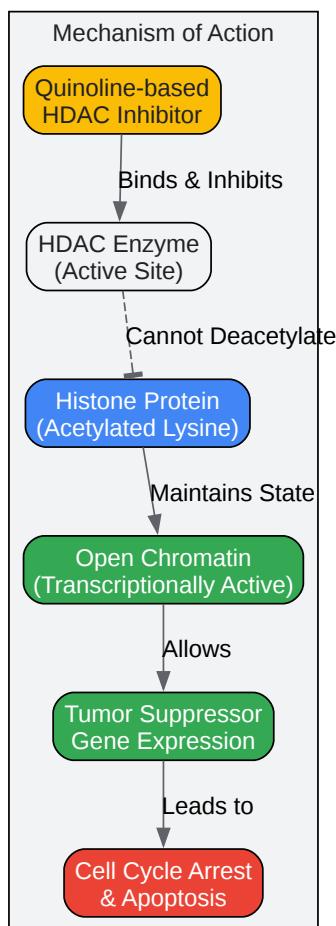
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the modern Doebner synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Generalized Doebner Synthesis

- Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv), the desired aldehyde (1.0 equiv), and pyruvic acid (1.1 equiv).
- Solvent and Catalyst Addition: Add the solvent (e.g., ethanol or an ethanol/water mixture) and a catalytic amount of a Lewis acid (e.g., $\text{Yb}(\text{PFO})_3$, 1-5 mol%).
- Heating and Reflux: Heat the mixture to reflux (typically 80-100°C) with constant stirring.
- Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

- Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration.
- Purification: Wash the crude solid with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and catalyst. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the final, high-purity quinoline-4-carboxylic acid derivative.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

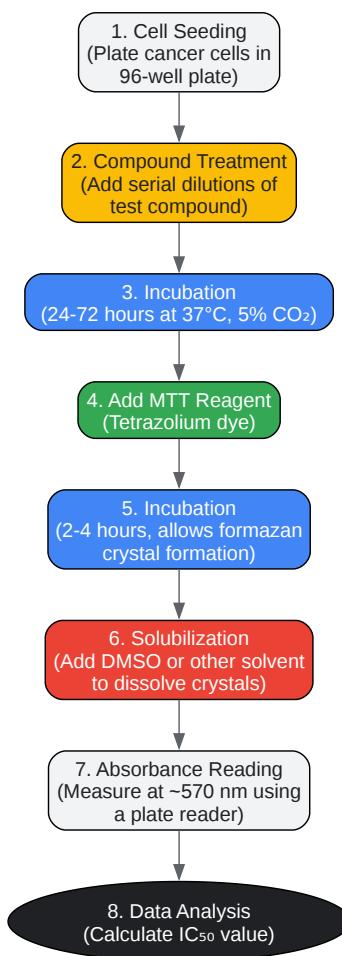

Applications in Research and Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.^{[7][8]} **2-Methoxyquinoline-4-carboxylic acid** is a valuable intermediate used to synthesize more complex derivatives for therapeutic applications.^{[2][9]}

Key Therapeutic Areas of Investigation

Derivatives based on this core structure have been explored for numerous biological activities:

- Anticancer Activity: Many quinoline-4-carboxylic acid derivatives have shown potent anticancer activity.^[8] One key mechanism is the inhibition of histone deacetylases (HDACs).^[10] HDACs are enzymes that play a crucial role in gene expression; their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.^[10]
- Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has been extensively studied for broad-spectrum antibacterial and antifungal properties.^{[4][7]}
- Anti-inflammatory and Antiviral Activity: Research has also demonstrated the potential of these derivatives as anti-inflammatory and antiviral agents.^[8]



[Click to download full resolution via product page](#)

Caption: Simplified pathway of anticancer action via HDAC inhibition by quinoline derivatives.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

To validate the therapeutic potential of newly synthesized derivatives of **2-methoxyquinoline-4-carboxylic acid**, a robust and reproducible bioassay is required. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.^[8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

- Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
- Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

2-Methoxyquinoline-4-carboxylic acid requires careful handling in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)
- Hazard Statement: H302 - Harmful if swallowed
- Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Methoxyquinoline-4-carboxylic acid stands out as a compound of significant interest to the scientific community. Its well-defined structure, accessible synthetic routes, and its role as a precursor to a multitude of biologically active molecules make it a cornerstone in the field of medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in the ongoing quest for novel therapeutic agents.

References

- 2-Methoxyquinoline-4-carboxylic Acid** | CAS 10222-62-5 - Veeprho. (URL: [Link])

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (URL: [\[Link\]](#))
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [\[Link\]](#))
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem. (URL: [\[Link\]](#))
- 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem. (URL: [\[Link\]](#))
- A Review on Quinoline: Diverse Pharmacological Agent - Chemistry Research Journal. (URL: [\[Link\]](#))
- 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia. (URL: [\[Link\]](#))
- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (URL: [\[Link\]](#))
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [\[Link\]](#))
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [\[Link\]](#))
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG
- CAS No : 10222-62-5 | Product Name : **2-Methoxyquinoline-4-carboxylic Acid** - Pharmaffili
- Spectroscopy of Carboxylic Acids - Oregon St
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. veeprho.com [veeprho.com]
- 2. 2-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrj.org [chemrj.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [2-Methoxyquinoline-4-carboxylic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158296#2-methoxyquinoline-4-carboxylic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com